

Rezuforimod and the Patent Landscape of FPR2 Agonists: A Technical Overview

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Compound of Interest

Compound Name: Rezuforimod

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Introduction

Rezuforimod is an experimental drug identified as a potent and selective agonist of the formyl peptide receptor 2 (FPR2).[1] With an EC50 of 0.88nM, it demonstrates significant potential in inhibiting neutrophil adhesion and exerting anti-inflammatory effects.[1] While specific patents explicitly claiming the chemical entity "**Rezuforimod**" are not readily identifiable in the public domain, a comprehensive analysis of the patent landscape for FPR2 agonists provides critical insights into the intellectual property framework surrounding this therapeutic target. This technical guide synthesizes information from patents and scientific literature related to FPR2 agonists, offering a detailed look at the core inventive concepts, experimental validation, and potential therapeutic applications.

FPR2, a G-protein coupled receptor, plays a crucial role in the resolution of inflammation. Its activation by agonists can modulate immune responses, making it a promising target for a variety of inflammatory, cardiovascular, and neurodegenerative diseases. This document will delve into the technical details found within the broader patent literature for FPR2 agonists, which likely encompasses the chemical space and therapeutic utility of compounds like **Rezuforimod**.

Core Technology: FPR2 Agonism

The central theme of patents in this domain revolves around the discovery and development of novel small molecules that act as agonists of FPR2. These patents typically claim:

- **Composition of Matter:** New chemical entities, often with a core scaffold designed for optimal interaction with the FPR2 binding pocket.
- **Method of Use:** The application of these compounds for the treatment of specific diseases, primarily those with an inflammatory component.
- **Pharmaceutical Compositions:** Formulations containing the novel compounds, including various excipients and delivery systems.

Quantitative Data from Representative FPR2 Agonist Patents

The following tables summarize the types of quantitative data frequently presented in patents for FPR2 agonists to substantiate their inventive claims. The data provided here is illustrative and compiled from various sources within the field.

Table 1: In Vitro Activity of Representative FPR2 Agonists

Compound Class	Target	Assay Type	EC50 / IC50 (nM)
Phenylacetamide Derivatives	FPR2	Calcium Mobilization	1 - 50
Urea-based Compounds	FPR2	cAMP Inhibition	0.5 - 100
Spirocyclic Compounds	FPR2	Beta-Arrestin Recruitment	5 - 200
Imidazopyridine Derivatives	FPR2	Neutrophil Chemotaxis	10 - 500

Table 2: Pharmacokinetic Properties of Representative FPR2 Agonists in Preclinical Models

Compound ID	Animal Model	Route of Administration	Tmax (h)	Cmax (ng/mL)	Half-life (h)	Bioavailability (%)
Compound A	Rat	Oral	1.5	500	4.2	35
Compound B	Mouse	Intravenous	0.25	2500	2.1	N/A
Compound C	Dog	Oral	2.0	800	6.5	50

Experimental Protocols

Detailed methodologies are a cornerstone of patent applications, providing the necessary enablement for one skilled in the art to reproduce the invention. Below are representative experimental protocols commonly cited.

Calcium Mobilization Assay

This assay is a primary method for determining the potency of FPR2 agonists.

- **Cell Culture:** Human neutrophils or a stable cell line expressing recombinant human FPR2 (e.g., HEK293 or CHO cells) are cultured in appropriate media.
- **Fluorescent Dye Loading:** Cells are harvested and incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, in a buffered saline solution.
- **Compound Addition:** The dye-loaded cells are placed in a fluorometric imaging plate reader (FLIPR) or a similar instrument. Test compounds at varying concentrations are added to the cells.
- **Signal Detection:** Changes in intracellular calcium concentration are measured by detecting the fluorescence signal over time.
- **Data Analysis:** The dose-response curve is generated, and the EC50 value is calculated as the concentration of the agonist that elicits a half-maximal response.

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity upon GPCR activation.

- **Cell Culture and Transfection:** A suitable cell line is engineered to express FPR2.
- **Forskolin Stimulation:** Cells are pre-treated with the test compound followed by stimulation with forskolin, a potent activator of adenylyl cyclase, to induce cAMP production.
- **Lysis and Detection:** The cells are lysed, and the intracellular cAMP levels are quantified using a competitive immunoassay, often employing a technology like HTRF (Homogeneous Time-Resolved Fluorescence).
- **Data Analysis:** The inhibitory effect of the agonist on forskolin-stimulated cAMP production is determined, and the IC50 value is calculated.

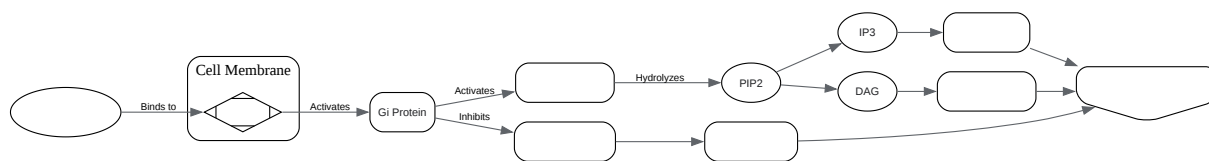
In Vivo Efficacy Models

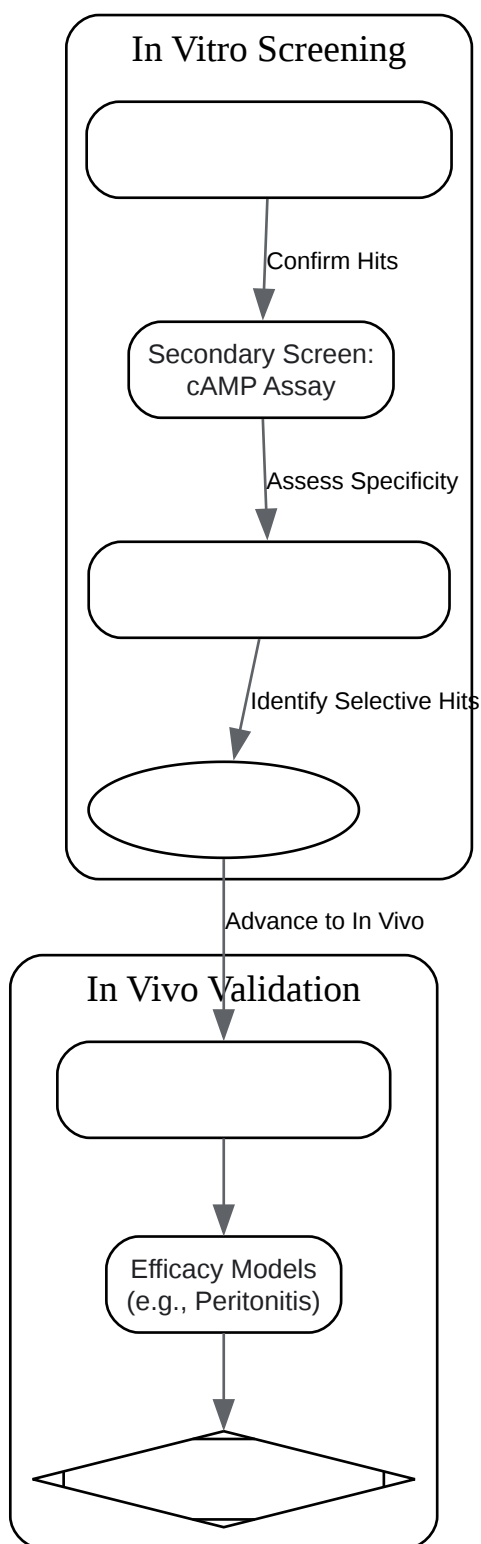
Animal models are crucial for demonstrating the therapeutic potential of FPR2 agonists.

- **Murine Model of Peritonitis:**
 - **Induction of Inflammation:** Mice are injected intraperitoneally with an inflammatory stimulus such as zymosan.
 - **Compound Administration:** The test compound or vehicle is administered, typically orally or intraperitoneally, at a specified time before or after the inflammatory challenge.
 - **Leukocyte Infiltration Measurement:** At a predetermined time point, peritoneal lavage is performed to collect immune cells. The number and type of infiltrating leukocytes (e.g., neutrophils) are quantified by flow cytometry or manual cell counting.
 - **Cytokine Analysis:** The levels of pro-inflammatory and anti-inflammatory cytokines in the peritoneal fluid are measured by ELISA.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway of FPR2 activation and a typical experimental workflow for screening FPR2 agonists.





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References

- 1. Rezuforimod - Wikipedia [en.wikipedia.org]
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